

"1-Butyl-4-methylpyridinium bromide" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Butyl-4-methylpyridinium bromide
Cat. No.:	B1282772

[Get Quote](#)

Technical Guide: 1-Butyl-4-methylpyridinium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **1-Butyl-4-methylpyridinium bromide**, an ionic liquid with applications in organic synthesis and electrochemistry.

Core Compound Data

All quantitative data for **1-Butyl-4-methylpyridinium bromide** is summarized in the table below for easy reference and comparison.

Parameter	Value	Source
Molecular Formula	C ₁₀ H ₁₆ BrN	[1]
Molecular Weight	230.14 g/mol	[1]
CAS Number	65350-59-6	[1]
IUPAC Name	1-butyl-4-methylpyridin-1-ium bromide	[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of **1-Butyl-4-methylpyridinium bromide**.

General Representative Synthesis Protocol

This protocol describes a common method for the synthesis of 1-alkyl-4-methylpyridinium halides via the quaternization of 4-methylpyridine.

Materials:

- 4-methylpyridine (y-picoline)
- 1-bromobutane
- Anhydrous solvent (e.g., acetonitrile, toluene, or ethyl acetate)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine in the chosen anhydrous solvent under an inert atmosphere.
- Add a stoichiometric equivalent of 1-bromobutane to the solution.
- The reaction mixture is typically stirred at an elevated temperature (e.g., 355 K) for an extended period (e.g., 18 hours) to ensure complete reaction.
- Upon cooling, the product, **1-Butyl-4-methylpyridinium bromide**, will often precipitate out of the solution as a solid.
- The solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and then dried under vacuum.

Characterization Protocols

Sample Preparation:

- Accurately weigh approximately 5-25 mg of the synthesized **1-Butyl-4-methylpyridinium bromide** for a ^1H NMR spectrum, or 50-100 mg for a ^{13}C NMR spectrum.
- Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O), Chloroform-d (CDCl_3), or DMSO- d_6) in a clean vial. The typical volume of solvent is around 0.6-0.7 mL.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- The height of the solution in the NMR tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.
- The chemical shifts should be referenced to the residual solvent peak or an internal standard.

Sample Preparation:

- Prepare a stock solution of the synthesized **1-Butyl-4-methylpyridinium bromide** of a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Further dilute the stock solution as necessary to fall within the linear range of the detector.
- Filter the sample through a 0.22 μm or 0.45 μm syringe filter before injection to remove any particulate matter.

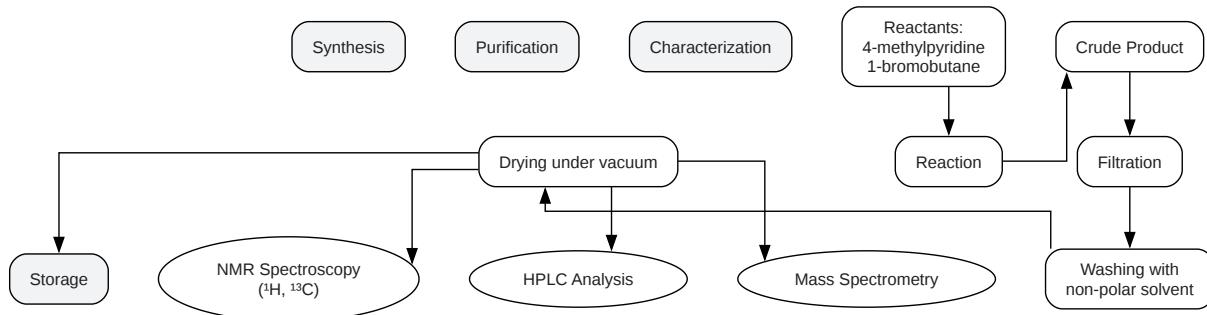
Chromatographic Conditions (General Method):

- Column: A suitable column for ionic liquid analysis, such as a mixed-mode or ion-pair column, should be used. For a similar compound, 1-butylpyridinium chloride, a Newcrom AH column has been utilized.^[2]

- Mobile Phase: A typical mobile phase could be an isocratic mixture of acetonitrile and water with a buffer or ionic modifier, such as ammonium formate.[2]
- Flow Rate: A standard flow rate of 1.0 mL/min is often used.
- Injection Volume: Typically 5-20 μ L.
- Detection: An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is suitable for detecting non-UV active compounds like this ionic liquid.[2]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis and characterization of **1-Butyl-4-methylpyridinium bromide**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **1-Butyl-4-methylpyridinium bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Butyl-4-methylpyridinium bromide | C10H16BrN | CID 13487610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. ["1-Butyl-4-methylpyridinium bromide" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282772#1-butyl-4-methylpyridinium-bromide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com